molecular formula C31H52N2O23 B12056912 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose

5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose

Cat. No.: B12056912
M. Wt: 820.7 g/mol
InChI Key: INZOTETZQBPBCE-UHFFFAOYSA-N
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Description

5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple sugar units linked together, each modified with acetamido and deoxy groups. Such compounds are often found in biological systems where they play crucial roles in cellular recognition, signaling, and structural integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose typically involves multi-step organic synthesis. The process begins with the preparation of individual sugar units, which are then sequentially linked through glycosidic bonds. Key steps include:

    Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during specific reactions and are later removed.

    Glycosylation: Formation of glycosidic bonds between sugar units, often using promoters like silver triflate or boron trifluoride etherate.

    Acetylation and Deacetylation: Introduction of acetamido groups through acetylation reactions, followed by selective deacetylation to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of such complex carbohydrates often employs enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protective groups and harsh chemicals. This method is more environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of glycosidic bond formation and the development of new synthetic methodologies.

Biology

Biologically, this compound is significant in the study of cell surface carbohydrates and their roles in cell-cell communication, pathogen recognition, and immune response. It serves as a model compound for understanding glycan structures in glycoproteins and glycolipids.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting bacterial infections and cancer. Its ability to mimic natural glycans makes it a candidate for vaccine development and drug delivery systems.

Industry

Industrially, this compound is used in the production of biodegradable materials and as a precursor for the synthesis of bioactive molecules. Its role in the development of environmentally friendly polymers is also being investigated.

Mechanism of Action

The mechanism of action of 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate cellular processes like signal transduction, cell adhesion, and immune response. The compound’s acetamido and deoxy modifications enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A simpler monosaccharide with an acetamido group, commonly found in chitin and glycoproteins.

    Sialic Acid: A family of nine-carbon sugars with acetamido and carboxyl groups, playing crucial roles in cellular recognition and signaling.

    L-Fucose: A deoxyhexose sugar involved in cell-cell interaction and immune response.

Uniqueness

5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose is unique due to its complex structure, combining multiple sugar units with specific acetamido and deoxy modifications. This complexity allows for diverse biological functions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-acetamido-2-[2-[2-acetamido-5,6-dihydroxy-1-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOTETZQBPBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869096
Record name 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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